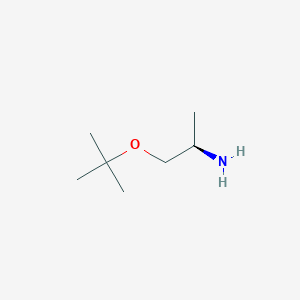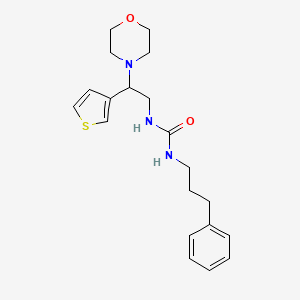
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, commonly known as MTIU, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and cancer.
Mécanisme D'action
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which is an enzyme that catalyzes the hydrolysis of EETs to DHETs. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have beneficial effects in various diseases. The mechanism of action of MTIU involves the formation of a covalent bond between the inhibitor and the catalytic site of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea.
Biochemical and Physiological Effects
MTIU has been shown to have beneficial effects in various diseases, including hypertension, inflammation, and cancer. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have anti-inflammatory, vasodilatory, and anti-cancer effects. In addition, MTIU has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which makes it an ideal tool for studying the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases. The advantages of using MTIU in lab experiments include its high potency and selectivity, its ability to modulate the EET/DHET ratio, and its well-defined mechanism of action. The limitations of using MTIU in lab experiments include its potential toxicity and off-target effects, which need to be carefully monitored.
Orientations Futures
For research on MTIU include the development of more potent and selective inhibitors of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, the optimization of the dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases needs to be further elucidated, and the potential of MTIU as a therapeutic agent in these diseases needs to be explored.
Méthodes De Synthèse
MTIU can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 1-(2-morpholinoethyl)-3-(3-phenylpropyl)urea with thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The purity and yield of the product can be improved using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
MTIU has been extensively studied for its potential therapeutic applications in various diseases. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of epoxyeicosatrienoic acids (EETs) and a decrease in the levels of dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory mediators, while DHETs are pro-inflammatory and vasoconstrictive. Therefore, the modulation of the EET/DHET ratio by MTIU has been shown to have beneficial effects in various diseases.
Propriétés
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-20(21-9-4-7-17-5-2-1-3-6-17)22-15-19(18-8-14-26-16-18)23-10-12-25-13-11-23/h1-3,5-6,8,14,16,19H,4,7,9-13,15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUWWWOQONLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCCCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

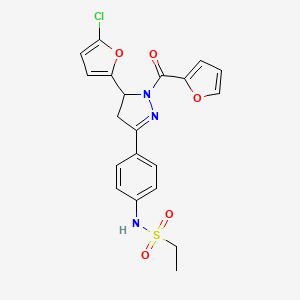
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2920942.png)
![2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2920944.png)
![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2920946.png)
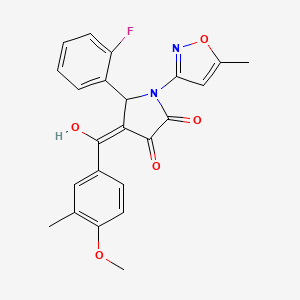

![4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2920953.png)
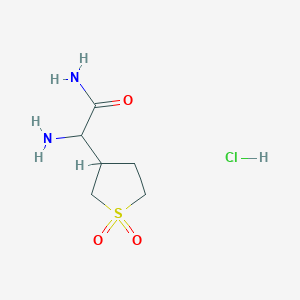
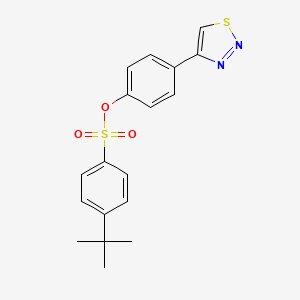
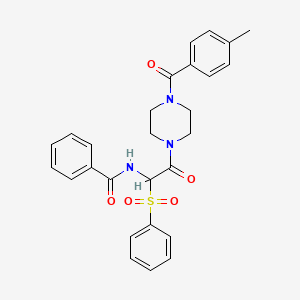
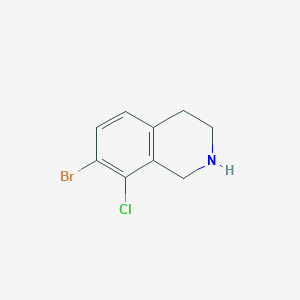
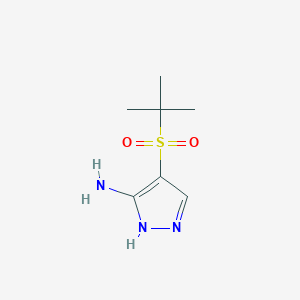
![2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920962.png)
